molecular formula C13H10O5 B607954 Hispidin CAS No. 555-55-5

Hispidin

Cat. No.: B607954
CAS No.: 555-55-5
M. Wt: 246.21 g/mol
InChI Key: SGJNQVTUYXCBKH-HNQUOIGGSA-N
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Description

Hispidin is a natural polyphenolic compound found in various fungi and plants. It is known for its antioxidant, anti-inflammatory, and anticancer properties. The compound has a chemical formula of C13H10O5 and a molar mass of 246.22 g/mol . This compound is a precursor of fungal luciferin, which is responsible for the bioluminescence observed in some mushrooms .

Biochemical Analysis

Biochemical Properties

Hispidin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with ATP synthase, NAD binding protein, and oxidoreductase, which are associated with electron transfer and dehydrogenation reactions during the biosynthesis of this compound and its derivatives .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the production of cellular nitric oxide (NO), interleukin-6 (IL-6), and reactive oxygen species (ROS) in macrophage cells . Furthermore, this compound has demonstrated cytotoxic effects on different cancer cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to inhibit Protein Kinase Cβ , a serine/threonine kinase activated by signal transduction pathways. This compound also suppresses the activation of mitogen-activated protein kinases (MAPK) and JAK/STAT signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the addition of tricetolatone (TL), a key biosynthetic precursor, leads to increased production of this compound and various this compound derivatives .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A dose of 3 mg/g of this compound-enriched fungus mycelia has been found to have a very low level of toxicity, supporting its safety for human consumption .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a key biosynthetic precursor in the biosynthetic pathway of this compound and its derivatives .

Transport and Distribution

It is known that this compound is widely distributed in edible mushrooms .

Subcellular Localization

It is known that this compound is a key precursor of fungal luciferin, a compound responsible for light emission by luminous mushrooms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hispidin can be synthesized through the condensation of caffeic acid with malonyl-coenzyme A, catalyzed by the enzyme this compound synthase . This reaction involves the formation of a polyketide intermediate, which undergoes cyclization and dehydration to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from fungi such as Phellinus igniarius and Inonotus hispidus . The extraction process includes the use of solvents like ethanol or methanol to isolate this compound from the fungal biomass. The extracted compound is then purified using chromatographic techniques .

Properties

IUPAC Name

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-9-6-10(18-13(17)7-9)3-1-8-2-4-11(15)12(16)5-8/h1-7,14-16H/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJNQVTUYXCBKH-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017256
Record name 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-55-5
Record name Hispidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hispidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HISPIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSJ18CG55E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2 ml 3N HCl was added to a suspension of 8.0 g (30 mmol) 4-hydroxy-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-2H-pyran-2-one VII and 300 ml tetrahydrofuran. The resulting clear solution was heated for 2-3 hours under reflux until it was no longer possible to detect starting material. (TLC control, mobile solvent: toluene/ethyl formate/methanol 5:4:1, 0.5% formic acid). After drying over sodium sulphate the solution was strongly evaporated (residual volume ca. 50 ml) and it was crystallized by admixing with ether. Yield 4.7 g (63%) hispidine II, melting point 232°-234° C. (decomp.) or melting point 253° C. (decomp; bunch of needles from toluene/ethyl formate).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
4-hydroxy-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-2H-pyran-2-one
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
toluene ethyl formate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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